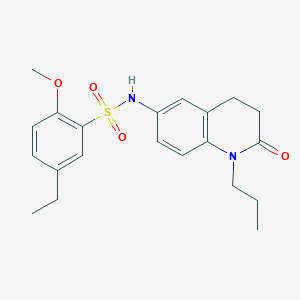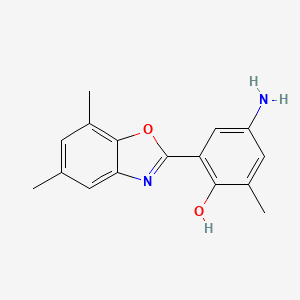
5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups . It has a benzenesulfonamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound . These types of compounds are often found in bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a benzenesulfonamide group attached to a methoxy group and a tetrahydroquinoline group . These groups are likely to influence the compound’s physical and chemical properties, as well as its potential bioactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzenesulfonamide group might undergo reactions with bases or nucleophiles, while the tetrahydroquinoline group might participate in electrophilic substitutions or other types of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzenesulfonamide group might contribute to its solubility in water, while the tetrahydroquinoline group might influence its stability and reactivity .
Scientific Research Applications
Molecular Structure and Chemical Interactions
Compounds with complex molecular structures, such as those incorporating benzenesulfonamide moieties, often exhibit unique chemical properties and interactions. For instance, Gelbrich, Haddow, and Griesser (2011) detailed a compound with similar structural features, highlighting intramolecular and intermolecular hydrogen bonds that influence its crystalline form and potentially its chemical reactivity (Gelbrich, Haddow, & Griesser, 2011). Such interactions are crucial for understanding the compound's behavior in various environments, including biological systems.
Potential Therapeutic Applications
Several studies have explored the therapeutic applications of compounds containing benzenesulfonamide or related structures. Alqasoumi, Al-Taweel, Alafeefy, Ghorab, and Noaman (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant antitumor activity (Alqasoumi et al., 2010). This indicates the potential of such compounds in developing new antitumor agents.
Antimicrobial and Antifungal Activities
Compounds with benzenesulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. For example, the synthesis and characterization of quinoline-based compounds have shown promising results in combating bacterial and fungal pathogens (Iosr Journals, Vora, & Vora, 2012). These findings suggest potential applications in addressing antibiotic-resistant infections and developing new antimicrobial agents.
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of compounds is essential for their development into therapeutic agents. Fukuda, Ohashi, Ohashi, Yabuuchi, and Tamai (2010) studied the hepatobiliary transport of a compound in rats, revealing insights into its absorption, distribution, metabolism, and excretion (Fukuda et al., 2010). Such studies are critical for designing compounds with optimal therapeutic efficacy and safety profiles.
Safety and Hazards
Future Directions
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing its bioactivity. It might also be interesting to investigate its potential uses in medicine or other fields, given the known bioactivity of benzenesulfonamides and tetrahydroquinolines .
Mechanism of Action
Target of action
Compounds like “5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” often target enzymes or receptors in the body due to their complex structure. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The compound’s interaction with its targets would depend on the chemical structure of the compound and the target. It could inhibit or activate the target, leading to changes in cellular processes .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size all play a role in how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
5-ethyl-2-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(5-2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPMUCDZMNUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2587180.png)


![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)


